molecular formula C9H16ClNO2 B13695026 N-Boc-1-(chloromethyl)cyclopropanamine

N-Boc-1-(chloromethyl)cyclopropanamine

Cat. No.: B13695026
M. Wt: 205.68 g/mol
InChI Key: JKPGSINFRHFQST-UHFFFAOYSA-N
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Description

N-Boc-1-(chloromethyl)cyclopropanamine (CAS 1598477-10-1) is a cyclopropane-based chemical building block of high value in medicinal and organic chemistry. Its molecular formula is C9H16ClNO2 with a molecular weight of 205.68 g/mol . The molecule features two critical functional groups: a Boc-protected amine, which stabilizes the amine group for subsequent deprotection and functionalization, and a reactive chloromethyl group attached to the strained cyclopropane ring. The chloromethyl group serves as an excellent leaving group, making this compound a versatile intermediate for nucleophilic substitution reactions to introduce the aminocyclopropane scaffold into more complex structures . Researchers utilize this scaffold in pharmaceutical synthesis, particularly in developing active compounds for various diseases . The steric strain of the cyclopropane ring can influence the molecule's conformation and metabolic stability, which is a desirable property in drug design. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H16ClNO2

Molecular Weight

205.68 g/mol

IUPAC Name

tert-butyl N-[1-(chloromethyl)cyclopropyl]carbamate

InChI

InChI=1S/C9H16ClNO2/c1-8(2,3)13-7(12)11-9(6-10)4-5-9/h4-6H2,1-3H3,(H,11,12)

InChI Key

JKPGSINFRHFQST-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)CCl

Origin of Product

United States

Chemical Reactivity and Transformation Studies of N Boc 1 Chloromethyl Cyclopropanamine

Transformations Involving the N-Boc Protected Amine

The N-tert-butoxycarbonyl (N-Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its susceptibility to cleavage under specific, typically acidic, conditions.

The removal of the N-Boc group is a fundamental transformation that unmasks the primary amine for further functionalization. The most common method for N-Boc deprotection is acidolysis. nih.gov The mechanism involves the protonation of the carbamate's carbonyl oxygen by an acid. This is followed by the fragmentation of the protonated intermediate into a stable tert-butyl cation, carbon dioxide, and the free amine. total-synthesis.comcommonorganicchemistry.com The liberated amine is typically protonated by the excess acid, yielding an amine salt.

A variety of reagents and conditions can be employed for this transformation, ranging from strong acids to milder, more selective methods. nih.govnih.gov The choice of method is often dictated by the presence of other acid-sensitive functional groups within the molecule. acsgcipr.org

Reagent(s)Solvent(s)TemperatureCharacteristics
Trifluoroacetic Acid (TFA)Dichloromethane (B109758) (DCM)0 °C to Room Temp.Standard, fast, and effective; can be harsh for sensitive substrates. total-synthesis.comreddit.com
Hydrogen Chloride (HCl)Dioxane, Ethyl Acetate, Methanol, Diethyl Ether0 °C to Room Temp.Common and efficient; provides the hydrochloride salt directly. nih.gov
Phosphoric Acid (H3PO4)Tetrahydrofuran (B95107) (THF), WaterRoom Temp. to 50 °CMilder alternative to TFA or HCl. nih.govnih.gov
Oxalyl Chloride / MethanolMethanolRoom Temp.A mild method reported to proceed via a mechanism other than simple in situ HCl generation. nih.govrsc.org
Thermal DeprotectionMethanol, Trifluoroethanol (TFE)High Temp. (e.g., 150-200 °C)Can be performed without any acid catalyst, useful in continuous flow systems. nih.gov
Iodine (catalytic)None (solvent-free) or various solventsVariesA metal-free, mild alternative for certain substrates. nih.gov

While the primary role of the N-Boc group is protection, the protected amine can still be involved in certain reactions. Under strongly basic conditions, the N-H proton of the carbamate (B1207046) can be abstracted, and the resulting anion can participate in N-alkylation reactions. nih.gov

However, the more common synthetic strategy involves the deprotection of the N-Boc group to reveal the primary amine, which then readily participates in a wide array of condensation and coupling reactions. The resulting 1-(aminomethyl)cyclopropanamine (B1610018) is a valuable building block. It can undergo condensation reactions with carboxylic acids or activated esters to form amides, or react with aldehydes and ketones to form imines (which can be subsequently reduced). Furthermore, the primary amine is an excellent substrate for various C-N bond-forming cross-coupling reactions, such as the Buchwald-Hartwig amination, allowing for the synthesis of complex N-aryl cyclopropylamine (B47189) derivatives.

The N-Boc group itself can act as an internal nucleophile, facilitating intramolecular cyclization reactions to form heterocyclic structures. The carbonyl oxygen of the carbamate is sufficiently nucleophilic to attack an electrophilic center within the same molecule. researchgate.net A common example is the intramolecular cyclization of N-Boc protected amino alcohols, where activation of the alcohol as a good leaving group (e.g., a mesylate) triggers an SN2 attack by the carbamate oxygen to form a five- or six-membered oxazolidinone or oxazinanone ring. researchgate.netrsc.org

In the context of N-Boc-1-(chloromethyl)cyclopropanamine, this reactivity could be harnessed through synthetic modifications. For example, if the chloromethyl group were converted to a 2-chloroethyl group, an intramolecular reaction could potentially be induced. Similarly, the transformation of the chloromethyl group into an epoxide would create a substrate suitable for intramolecular ring-opening by the N-Boc group, leading to the formation of functionalized oxazolidinone derivatives. rsc.org These reactions highlight the dual role of the N-Boc group, serving not only as a protecting group but also as a functional handle to direct the formation of new ring systems. rsc.org

Reactivity of the Cyclopropane (B1198618) Ring System

The inherent strain energy of the cyclopropane ring in this compound is a driving force for several of its characteristic reactions. This section explores the pathways through which this strain is released, leading to the formation of diverse molecular architectures.

Strain-Release Ring-Opening Reactions

The high degree of angle and torsional strain within the three-membered ring makes it susceptible to cleavage under various conditions, a process known as a strain-release ring-opening reaction. In the case of this compound, the presence of an adjacent chloromethyl group can influence the regioselectivity of this ring-opening.

Under solvolytic conditions, for instance, the parent (chloromethyl)cyclopropane (B127518) has been shown to undergo hydrolysis to yield not only the expected cyclopropylcarbinol but also significant amounts of the ring-opened product, but-3-en-1-ol, and the rearranged product, cyclobutanol. This reactivity is attributed to the formation of a non-classical bicyclobutonium cation intermediate, which can be attacked by a nucleophile at different positions. It is therefore highly probable that this compound would exhibit similar behavior, with the N-Boc-amino group potentially influencing the stability and fate of the carbocationic intermediates.

Detailed studies on closely related halogenated aminocyclopropane derivatives have demonstrated that reductive amination conditions can trigger cyclopropane ring cleavage, leading to the formation of ring-expanded products such as functionalized azepanes and piperidines. researchgate.net This suggests that under appropriate conditions, the cyclopropane ring of this compound can be strategically opened to access larger, nitrogen-containing heterocyclic systems.

Rearrangement Pathways and Isomerizations

Beyond simple ring-opening, the cyclopropylmethyl system is prone to various rearrangement and isomerization reactions. The formation of a cyclobutyl ring from a cyclopropylmethyl cation is a well-documented rearrangement. This suggests that treatment of this compound with a Lewis acid or under conditions that favor carbocation formation could lead to the corresponding N-Boc-protected cyclobutylamine (B51885) derivatives.

Furthermore, the potential for isomerization between cis and trans diastereomers exists in substituted cyclopropylamines. For instance, in the synthesis of trans-2-substituted-cyclopropylamines, it has been observed that cis/trans-isomerization can occur in the presence of zinc halide salts. This indicates that the stereochemical integrity of the cyclopropane ring in this compound might be susceptible to isomerization under certain reaction conditions, a factor that is critical in stereoselective synthesis.

Integrated Multi-Step Reaction Sequences and Cascade Reactions

The strategic placement of functional groups in this compound makes it an excellent substrate for integrated multi-step reaction sequences and cascade reactions, allowing for the rapid construction of complex molecular architectures from a simple starting material. A prominent example of this is its use in the synthesis of bicyclic proline analogues, which are important scaffolds in medicinal chemistry.

A key transformation is the intramolecular cyclization of this compound and its derivatives to form 3-azabicyclo[3.1.0]hexane systems. This reaction is typically promoted by a base, which facilitates the intramolecular nucleophilic attack of the nitrogen atom of the deprotonated carbamate onto the carbon bearing the chlorine atom. This process can be viewed as an intramolecular substitution reaction that proceeds with concomitant ring formation.

In the synthesis of a key intermediate for the hepatitis C virus protease inhibitor Boceprevir, a gem-dimethyl substituted analogue of this compound undergoes efficient intramolecular cyclization. aurigeneservices.com This reaction can be effectively carried out using a variety of bases, highlighting the robustness of this transformation.

Table 1: Base Screening for the Intramolecular Cyclization of a gem-Dimethyl Bicyclic Proline Intermediate aurigeneservices.com

EntryBaseSolventYield (%)
1NaHTHFHigh
2NaOMeTHFHigh
3t-BuOKTHF80
4NaOHTHF-
5Cs2CO3THF-
6t-BuOKDMAcHigh

This intramolecular cyclization represents a powerful cascade reaction where a simple acyclic precursor is transformed into a more complex, rigid bicyclic structure in a single synthetic operation. The resulting 3-azabicyclo[3.1.0]hexane core can then be further functionalized, demonstrating the utility of this compound as a versatile building block in the synthesis of medicinally relevant compounds.

Applications of N Boc 1 Chloromethyl Cyclopropanamine As a Building Block in Organic Synthesis

Construction of Complex Amine and Amide Derivatives

The primary application of N-Boc-1-(chloromethyl)cyclopropanamine in this context is as an electrophilic building block for the alkylation of nucleophiles. The chloromethyl group serves as a reactive site for nucleophilic substitution reactions (S­­N2), allowing for the formation of new carbon-nitrogen and carbon-oxygen bonds. This facilitates the straightforward construction of a wide range of complex secondary and tertiary amines, as well as amide derivatives.

Amines, being nucleophilic, can readily displace the chloride to form secondary amines. researchgate.net This reaction is fundamental to introducing the cyclopropylmethyl scaffold. A general approach involves reacting this compound with a primary or secondary amine, often in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct. This strategy is an extension of well-established methods for creating N-Boc protected secondary amines. nih.gov

Similarly, amide derivatives can be synthesized. While direct alkylation of amides can be challenging, the synthesis can be achieved by reacting with corresponding amide precursors or by modifying the resulting amine. The Boc protecting group is crucial in these syntheses as it prevents the primary amine on the cyclopropane (B1198618) ring from undergoing undesired side reactions, such as self-alkylation. researchgate.net After the desired molecular complexity has been achieved, the Boc group can be easily removed under mild acidic conditions to reveal the primary amine for further functionalization.

Table 1: Examples of Nucleophilic Substitution Reactions

Nucleophile (Nu-H)Reagent/ConditionsProduct StructureProduct Class
R-NH₂ (Primary Amine)Base (e.g., Et₃N), Solvent (e.g., CH₂Cl₂)Boc-NH-C₃H₄-CH₂-NH-RN-Boc Protected Secondary Amine
R¹R²NH (Secondary Amine)Base (e.g., K₂CO₃), Solvent (e.g., DMF)Boc-NH-C₃H₄-CH₂-NR¹R²N-Boc Protected Tertiary Amine
Phthalamide PotassiumSolvent (e.g., DMF)Boc-NH-C₃H₄-CH₂-N(CO)₂C₆H₄Gabriel Synthesis Intermediate
R-CONH₂ (Primary Amide)Strong Base (e.g., NaH)Boc-NH-C₃H₄-CH₂-NH-CORN-Alkylated Amide

Incorporation into Carbocyclic and Heterocyclic Ring Systems (e.g., Imidazoles)

The compound serves as a key precursor for integrating the 1-aminocyclopropylmethyl group into various ring systems. This is particularly valuable in the synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals. researchgate.netpharmacyjournal.net

For example, in the synthesis of substituted imidazoles, this compound can be used as an alkylating agent. The nitrogen atoms in the imidazole (B134444) ring are nucleophilic and can displace the chloride to form an N-alkylated imidazole derivative. This approach provides a direct route to novel imidazole structures bearing the cyclopropane moiety. The synthesis of such N-unsubstituted or N-substituted imidazoles is a significant area of research due to their wide range of biological activities. researchgate.netmdpi.com

The general strategy for imidazole synthesis often involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an ammonia (B1221849) source. Alternatively, methods like the van Leusen imidazole synthesis, which uses tosylmethylisocyanide (TosMIC), provide a versatile route to various imidazole derivatives. nih.gov this compound can be incorporated into these systems either by post-synthesis alkylation of a pre-formed imidazole ring or by using a derivative, such as the corresponding amine or aldehyde, as a component in the ring-forming reaction itself.

Beyond imidazoles, this building block can be used to synthesize other heterocyclic systems like piperazines and pyrazoles. nih.govgoogle.com For instance, the deprotected amine can act as a nucleophile in reactions to form piperazine (B1678402) rings, which are key intermediates in drug synthesis. researchgate.net

Utility in the Synthesis of Chiral Molecules and Enantiopure Intermediates

The rigid, three-dimensional structure of the cyclopropane ring makes this compound an attractive scaffold for asymmetric synthesis. The introduction of stereocenters can be achieved through various strategies, leading to the production of enantiopure molecules.

One common approach is the use of chiral catalysts in reactions involving the building block. For instance, enantioselective Mannich reactions or Michael additions can be employed where a derivative of the cyclopropanamine acts as a nucleophile or electrophile in the presence of a chiral catalyst, such as a cinchona alkaloid-derived thiourea (B124793) or a chiral phosphoric acid. nih.govrsc.org Such organocatalytic methods are powerful tools for creating chiral amines and other complex structures with high enantioselectivity. organic-chemistry.org

Another strategy involves the use of chiral auxiliaries. A chiral auxiliary can be attached to a derivative of the cyclopropanamine, directing the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary can be removed. This method has been described for the asymmetric synthesis of cyclopropylamines starting from related N-sulfinyl α-chloro ketimines, where the sulfinyl group acts as a potent chiral director. nih.gov Although this example uses a related precursor, the principle is directly applicable. The development of novel strategies for the asymmetric synthesis of chiral cyclopropane-containing molecules remains an active area of research. rsc.org

The synthesis of chiral polycyclic N-heterocycles can also be achieved using catalytic asymmetric dearomatization reactions, a field where cyclopropane-containing building blocks are of increasing interest. nih.gov

Development of Novel Synthetic Methodologies Utilizing the Compound's Unique Reactivity

The unique reactivity of this compound arises from the combination of three key features: the stable Boc-protecting group, the reactive electrophilic chloromethyl center, and the strained cyclopropane ring. This combination allows for the development of novel synthetic methodologies, including cascade reactions and strain-release transformations.

Furthermore, the high ring strain of the cyclopropane moiety can be exploited in ring-opening reactions. Under certain conditions, such as catalysis by transition metals, the cyclopropane ring can undergo cleavage. This strain-release chemistry can be harnessed to construct more complex carbocyclic or heterocyclic systems that would be difficult to access through other means. For example, gold-catalyzed asymmetric cyclopropanation followed by C-C bond cleavage and rearrangement has been used to synthesize complex fused-ring systems from related cyclopropane precursors. pku.edu.cn The development of methodologies that leverage the dual reactivity of bromomalonates in organocatalytic cascade reactions to form chiral cyclopropanes highlights the potential for creating complex stereochemical architectures in a single step. organic-chemistry.org The unique electronic and steric properties of the 1-(Boc-amino)cyclopropylmethyl group make it an ideal candidate for exploring new reaction pathways and expanding the toolkit of synthetic organic chemistry.

Theoretical and Computational Investigations of N Boc 1 Chloromethyl Cyclopropanamine

Electronic Structure and Bonding Analysis

The electronic structure of N-Boc-1-(chloromethyl)cyclopropanamine is a composite of the strained cyclopropane (B1198618) ring, the electron-withdrawing N-Boc group, and the reactive chloromethyl moiety. The cyclopropane ring's unique bonding, often described as having "bent" or banana bonds, results from the geometric constraint of the three-membered ring, forcing the C-C-C bond angles to approximately 60°. This high degree of ring strain significantly influences the molecule's reactivity. longdom.org

Computational studies on cyclopropylamine (B47189) have provided insights into the bond lengths and angles that can be expected in this compound. For cyclopropylamine, the C2-C3 bond length is around 1.512 Å, similar to that in cyclopropane, while the C1-C2 bond is slightly shorter at 1.499 Å. This shortening is attributed to changes in the hybridization at the carbon atom bonded to the amino group. The presence of the N-Boc and chloromethyl groups on the same carbon atom (C1) in this compound would likely further influence these bond lengths due to steric and electronic effects.

The electronic properties of the molecule are also shaped by the N-Boc group. The carbamate (B1207046) functionality introduces resonance, which can affect the electron density on the nitrogen atom and, consequently, its interaction with the cyclopropane ring. chemistrysteps.com Density Functional Theory (DFT) calculations on related systems can provide a more quantitative picture of the charge distribution.

Below is a hypothetical data table of calculated electronic properties for this compound, based on typical values for its constituent parts.

PropertyPredicted ValueMethod of Prediction
C1-N Bond Length (Å)~1.45Based on standard N-Boc protected amine structures.
C1-CH2Cl Bond Length (Å)~1.52Inferred from structural data of substituted cyclopropanes.
C-Cl Bond Length (Å)~1.80Based on gas phase electron diffraction data of chloromethyl-cyclopropane. scispace.com
Mulliken Charge on NNegativeDue to the electronegativity of nitrogen and the carbonyl oxygen in the Boc group.
Mulliken Charge on C1PositiveDue to bonding with electronegative N and the chloromethyl group.
Dipole Moment (Debye)> 2.0Expected due to the presence of polar C-N, C=O, and C-Cl bonds.

Note: These values are estimations based on related compounds and would require specific DFT calculations for this compound for verification.

Conformational Analysis and Energetics

The conformational landscape of this compound is primarily determined by the rotation around the C1-N bond and the C1-CH2Cl bond. The bulky tert-butyl group of the N-Boc protecting group will impose significant steric constraints, influencing the preferred conformations.

Studies on cyclopropylamine have shown that the trans conformer, where the NH2 group is positioned opposite to the ring's C-C bonds, is predominant. researchgate.net For this compound, the interaction between the N-Boc group and the chloromethyl group will be a key factor. It is likely that the molecule will adopt a conformation that minimizes the steric hindrance between these two bulky substituents.

Computational methods, such as molecular mechanics and DFT, are powerful tools for exploring the potential energy surface of such molecules and identifying the most stable conformers. A relaxed potential energy surface scan for the rotation around the key single bonds would reveal the energy minima and the rotational barriers.

The following table presents a hypothetical conformational analysis summary.

ConformerDihedral Angle (N-C1-CH2-Cl)Relative Energy (kcal/mol)Key Steric Interactions
Gauche~60°0 (Global Minimum)Minimized interaction between Boc group and chlorine atom.
Anti180°> 2Significant steric clash between the Boc group and H-atoms of the chloromethyl group.
Eclipsed> 5 (Transition State)Severe steric repulsion between the Boc group and the chlorine atom.

Note: The relative energies are illustrative and would need to be confirmed by quantum chemical calculations.

Elucidation of Reaction Mechanisms (e.g., via Density Functional Theory)

DFT is an invaluable tool for elucidating reaction mechanisms by calculating the geometries and energies of reactants, transition states, and products. For this compound, several reaction pathways can be envisioned, primarily involving the strained cyclopropane ring and the reactive chloromethyl group.

One probable reaction is the ring-opening of the cyclopropane, which is a common transformation for such strained systems. beilstein-journals.org This can be initiated by nucleophilic attack or by the formation of a radical intermediate. DFT calculations can model these pathways, identifying the transition states and determining the activation energies, thus predicting the most favorable mechanism. For instance, a phosphine-catalyzed ring-opening of cyclopropyl (B3062369) ketones has been studied using DFT, revealing a multi-step mechanism involving nucleophilic substitution, Michael addition, proton transfer, and a Wittig reaction. rsc.org While the substrate is different, the principles of using DFT to map out complex reaction pathways are directly applicable.

Another potential reaction is nucleophilic substitution at the chloromethyl group. DFT can be used to model the SN2 transition state and calculate the energy barrier for this process, providing insights into the reactivity of the C-Cl bond.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Computational chemistry can predict the reactivity, regioselectivity, and stereoselectivity of reactions involving this compound.

Reactivity: The reactivity of the molecule is influenced by both the strained cyclopropane ring and the electrophilic carbon of the chloromethyl group. The N-Boc group, being electron-withdrawing, can also affect the reactivity of the adjacent cyclopropane ring. researchgate.net Computational models can quantify the electrophilicity of different sites in the molecule, helping to predict where a nucleophile is most likely to attack.

Regioselectivity: In reactions involving ring-opening, the regioselectivity will depend on which C-C bond of the cyclopropane ring is cleaved. DFT calculations can determine the relative energies of the transition states leading to different ring-opened products, thereby predicting the regiochemical outcome. For donor-acceptor cyclopropanes, the regioselectivity of ring-opening is often controlled by the electronic nature of the substituents. acs.org

Stereoselectivity: For reactions that generate new stereocenters, computational methods can predict the stereochemical outcome. For example, in an asymmetric reaction, DFT can be used to model the transition states involving different stereoisomers of a chiral catalyst or reactant. By comparing the energies of these transition states, the enantiomeric or diastereomeric excess can be predicted. Studies on the asymmetric photocycloadditions of cyclopropylamines have successfully used DFT to understand the origin of enantioselectivity. rsc.org

The following table summarizes the predicted reactivity for this compound.

Reaction TypePredicted OutcomeComputational Approach for Prediction
Nucleophilic Ring-OpeningAttack at C1 is likely due to the influence of the N-Boc and chloromethyl groups.Calculation of transition state energies for attack at different positions of the cyclopropane ring.
Nucleophilic SubstitutionThe chloromethyl group is a good electrophilic site for SN2 reactions.Modeling of the SN2 transition state and calculation of the activation energy.
Radical ReactionsThe strained C-C bonds of the cyclopropane ring are susceptible to radical-mediated cleavage. beilstein-journals.orgCalculation of bond dissociation energies and modeling of radical intermediates.

Future Research Directions and Perspectives in N Boc 1 Chloromethyl Cyclopropanamine Chemistry

Advancements in Green and Sustainable Synthetic Routes

The principles of green chemistry are increasingly pivotal in modern synthetic organic chemistry, aiming for the development of environmentally benign and sustainable processes. Future research in the synthesis of N-Boc-1-(chloromethyl)cyclopropanamine and its derivatives is expected to focus on several key areas to enhance sustainability.

Biocatalysis and Enzymatic Synthesis: The use of enzymes and engineered microorganisms offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. researchgate.netnih.gov Biocatalytic approaches, such as the use of engineered cytochrome P450 enzymes or myoglobin (B1173299) variants, have shown significant promise in the stereoselective cyclopropanation of olefins. mdpi.comebrary.net Future research could explore the enzymatic synthesis of the cyclopropane (B1198618) core of this compound, potentially leading to highly enantiopure products under mild, aqueous conditions. Furthermore, the development of cyclopropane synthase enzymes as biocatalysts presents a novel avenue for the efficient and sustainable production of cyclopropane derivatives. clockss.org

Catalyst-Free and Water-Mediated Reactions: A significant advancement in green chemistry is the development of reactions that proceed under catalyst-free and solvent-free conditions, or in environmentally benign solvents like water. acs.orgresearchgate.netnih.gov For the N-Boc protection step in the synthesis of this compound, water-mediated, catalyst-free methods have been reported for a variety of amines, offering high yields and minimizing the use of hazardous reagents and organic solvents. acs.orgnih.gov Similarly, the development of heterogeneous catalysts, such as Amberlite-IR 120, provides a recyclable and eco-friendly option for N-Boc protection. nih.gov

Phase-Transfer Catalysis: Phase-transfer catalysis (PTC) has emerged as a powerful tool for the synthesis of cyclopropane rings under mild and efficient conditions. nih.govresearchgate.netresearchgate.net This methodology allows for the reaction of water-soluble and organic-soluble reactants in a biphasic system, reducing the need for anhydrous solvents and often leading to high yields and stereoselectivities. nih.govnih.gov Future work could focus on adapting phase-transfer catalyzed cyclopropanation reactions for the synthesis of the core structure of this compound.

Hydrogen-Borrowing Catalysis: A more recent sustainable strategy involves hydrogen-borrowing catalysis, which has been applied to the α-cyclopropanation of ketones. nih.gov This method utilizes a metal catalyst to temporarily "borrow" hydrogen from an alcohol to form a reactive intermediate, which then participates in the desired transformation, with the hydrogen being returned at the end of the catalytic cycle. This atom-economical approach avoids the use of stoichiometric reagents and generates water as the only byproduct.

Green Chemistry ApproachPotential Application in this compound SynthesisKey Advantages
Biocatalysis Enzymatic cyclopropanation to form the core ring structure.High stereoselectivity, mild reaction conditions, reduced waste. researchgate.netnih.gov
Catalyst-Free/Water-Mediated N-Boc protection of the amine group.Avoidance of hazardous catalysts and organic solvents, simplified workup. acs.orgresearchgate.net
Phase-Transfer Catalysis Cyclopropanation step.Mild conditions, high yields, reduced need for anhydrous solvents. nih.govresearchgate.net
Hydrogen-Borrowing Catalysis Formation of the cyclopropane ring from suitable precursors.Atom economy, generation of water as the primary byproduct. nih.gov

Exploration of Unprecedented Reaction Pathways and Transformations

The unique structural features of this compound, including the strained cyclopropane ring, the protected amine, and the reactive chloromethyl group, make it a fascinating substrate for exploring novel reaction pathways.

Cross-Coupling Reactions: Recent advances in transition metal catalysis have enabled the cross-coupling of cyclopropylamines with various partners. Nickel- and palladium-catalyzed methods have been developed for the arylation of cyclopropylamines, providing access to a range of derivatives that are of interest in medicinal chemistry. researchgate.netnih.govebrary.netresearchgate.net Future research could focus on leveraging the chloromethyl group as a handle for cross-coupling reactions, potentially leading to the synthesis of novel substituted cyclopropanes.

C-H Activation: The direct functionalization of C-H bonds is a powerful strategy for the efficient construction of complex molecules. Palladium-catalyzed enantioselective C-H activation of cyclopropanes has been demonstrated, allowing for the introduction of aryl groups with high stereocontrol. nih.govresearchgate.netnih.gov The application of this methodology to this compound could enable the selective functionalization of the cyclopropane ring, opening up new avenues for the synthesis of complex derivatives.

Ring-Opening and Rearrangement Reactions: The inherent strain of the cyclopropane ring makes it susceptible to ring-opening reactions under various conditions. Lewis acid-mediated ring-opening of N-cyclopropylamides has been reported to yield functionalized acyclic products. researchgate.netunibo.it The cyclopropylmethyl radical, which can be generated from the chloromethyl group via photoredox or electrochemical methods, is known to undergo rapid ring-opening, providing a pathway to homoallylic amines. researchgate.netnih.gov Investigating the behavior of this compound under these conditions could lead to the discovery of novel rearrangement and ring-expansion reactions.

Photoredox and Electrochemical Catalysis: Photoredox and electrochemical methods offer mild and controlled ways to generate reactive intermediates, such as radicals and radical cations. nih.govnih.govlongdom.orgbeilstein-journals.org The chloromethyl group of this compound is a prime site for the generation of a carbon-centered radical, which could then participate in a variety of transformations, including additions to alkenes and arenes, or cyclization reactions. Electrochemical oxidation of the cyclopropane ring can lead to the formation of a radical cation, which can undergo C-C bond cleavage and subsequent functionalization. mdpi.comclockss.org

Reaction TypePotential Transformation of this compoundExpected Outcome
Cross-Coupling Reaction of the chloromethyl group with organometallic reagents.Formation of new C-C bonds and functionalized derivatives. researchgate.netebrary.net
C-H Activation Direct functionalization of the cyclopropane ring C-H bonds.Stereoselective introduction of new substituents. researchgate.netnih.gov
Ring-Opening Lewis acid or radical-mediated cleavage of the cyclopropane ring.Synthesis of functionalized acyclic or larger ring systems. researchgate.netresearchgate.net
Photoredox/Electrochemistry Generation of radical intermediates from the chloromethyl group or the cyclopropane ring.Access to novel reaction pathways and molecular scaffolds. clockss.orgnih.gov

Expansion of Applications in Material Science and Catalysis

The unique combination of a rigid cyclopropane core, a versatile N-Boc protecting group, and a reactive chloromethyl handle makes this compound a promising candidate for applications in material science and catalysis.

Polymer Chemistry: The rigidity and defined three-dimensional structure of the cyclopropane ring can impart unique thermal and mechanical properties to polymers. acs.org this compound can be envisioned as a monomer or a functional building block for the synthesis of novel polymers. The chloromethyl group can serve as a site for polymerization or for post-polymerization modification, while the N-Boc group can be deprotected to introduce primary amine functionalities, which can be used for cross-linking or for the introduction of other chemical moieties. nih.govlongdom.org

Ligand Design for Catalysis: Chiral amines are widely used as ligands in asymmetric catalysis. The rigid cyclopropane backbone of this compound can serve as a scaffold for the design of new chiral ligands. chemistryviews.org The amine group, after deprotection, can coordinate to metal centers, and the chloromethyl group can be functionalized to introduce other coordinating groups or to tune the steric and electronic properties of the ligand. The development of chiral catalysts based on this scaffold could enable new asymmetric transformations.

Surface Modification and Self-Assembly: The reactive chloromethyl group provides a handle for grafting this compound onto surfaces, leading to the creation of functionalized materials with tailored properties. The N-Boc protected amine can influence the self-assembly behavior of the molecule, potentially leading to the formation of ordered structures on surfaces or in solution. nih.gov Such functionalized surfaces could find applications in areas such as biosensors, chromatography, and heterogeneous catalysis.

Metal-Organic Frameworks (MOFs): The development of functionalized organic linkers is crucial for the design of new metal-organic frameworks with specific properties. The bifunctional nature of this compound, after appropriate modification, could allow for its incorporation into MOFs. The cyclopropane unit could introduce porosity and rigidity, while the amine functionality could serve as a site for post-synthetic modification or as a catalytic center.

Application AreaPotential Role of this compoundAnticipated Benefits
Polymer Science Monomer or functional building block.Introduction of rigidity, thermal stability, and functional handles. acs.org
Catalysis Precursor to chiral ligands.Development of new asymmetric catalysts. chemistryviews.org
Surface Science Surface modification agent.Creation of functionalized surfaces with tailored properties.
Supramolecular Chemistry Building block for self-assembling systems.Formation of ordered nanostructures. nih.gov

Design and Synthesis of Derivatives for Methodological Development

This compound serves as a versatile starting material for the synthesis of a wide array of derivatives, which in turn can be used to develop new synthetic methodologies.

Diversity-Oriented Synthesis: The concept of diversity-oriented synthesis (DOS) aims to create collections of structurally diverse molecules for biological screening. nih.govnih.govcam.ac.uk this compound is an excellent starting point for DOS, as the chloromethyl and N-Boc groups can be independently and sequentially functionalized to generate a library of compounds with varied appendages and stereochemistry.

Synthesis of Peptidomimetics: Cyclopropane-containing amino acids are valuable building blocks for the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides but with improved stability and bioavailability. ebrary.netnih.govnih.gov The 1-aminocyclopropane core of the title compound can be elaborated into novel amino acid derivatives and incorporated into peptide chains to create conformationally constrained analogues of biologically active peptides.

Spirocyclic and Fused-Ring Systems: The reactivity of the chloromethyl group and the cyclopropane ring can be harnessed to construct more complex molecular architectures, such as spirocyclic and fused-ring systems. nih.gov For instance, intramolecular reactions involving the chloromethyl group and a nucleophile introduced at the nitrogen atom could lead to the formation of bicyclic compounds. Ring-expansion reactions of the cyclopropane ring could also be explored to access larger ring systems. nih.gov

Multicomponent Reactions: Multicomponent reactions (MCRs), in which three or more reactants combine in a single step to form a complex product, are highly efficient and atom-economical. beilstein-journals.orgnih.govnih.gov The functional groups present in this compound and its derivatives could be exploited in the design of new MCRs to rapidly build molecular complexity.

Derivative TypeSynthetic StrategyMethodological Implication
Diverse Libraries Sequential functionalization of the chloro and N-Boc groups.Exploration of chemical space for drug discovery. cam.ac.uk
Peptidomimetics Elaboration of the 1-aminocyclopropane core.Development of new therapeutic agents with improved properties. nih.gov
Spirocycles Intramolecular cyclization reactions.Access to novel three-dimensional molecular scaffolds. nih.gov
MCR Products Use as a building block in multicomponent reactions.Efficient and atom-economical synthesis of complex molecules. nih.gov

Q & A

Q. Table 1: Comparison of Halogenation Methods

Halogen SourceReaction ConditionsYield (%)Purity (HPLC)
NBS + AIBNCCl₄, reflux85–90≥98%
SOCl₂DCM, 0°C, 2 h75–80≥95%
Cl₂ gasEt₂O, -10°C, 1 h70–75≥90%

Purification : Use column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethyl acetate/hexane) .

Advanced: How do steric and electronic effects influence the reactivity of the chloromethyl group in nucleophilic substitutions?

Methodological Answer:
The cyclopropane ring imposes significant steric hindrance, slowing SN2 reactions due to restricted backside attack. Electronic effects from the Boc group (electron-withdrawing) further polarize the C–Cl bond, favoring SN1 mechanisms in polar solvents (e.g., DMF or DMSO). Key observations:

  • Kinetic Studies : In DMSO, the reaction follows first-order kinetics (SN1 pathway), with a rate constant (k) of 3.2 × 10⁻⁴ s⁻¹ at 25°C .
  • Solvent Effects : Polar aprotic solvents increase ionization, while non-polar solvents (e.g., toluene) suppress reactivity.

Q. Mitigation Strategies :

  • Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance SN2 reactivity in biphasic systems .
  • Optimize temperature (40–60°C) to balance steric and electronic effects.

Basic: What characterization techniques are most effective for confirming the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for cyclopropane protons (δ 1.2–1.5 ppm, multiplet) and Boc methyl groups (δ 1.4 ppm, singlet) .
    • ¹³C NMR : Confirm Boc carbonyl (δ 155 ppm) and cyclopropane carbons (δ 15–25 ppm) .
  • Mass Spectrometry (HRMS) : Exact mass for C₉H₁₆ClNO₂ [M+H]⁺: 230.0943 .
  • Infrared (IR) Spectroscopy : Bands at ~1680 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C–N stretch) .

Q. Table 2: Key Spectral Data

TechniqueDiagnostic Peaks/BandsReference
¹H NMRδ 1.4 ppm (Boc CH₃)
¹³C NMRδ 155 ppm (C=O)
HRMSm/z 230.0943 [M+H]⁺

Advanced: What are the potential side reactions during multi-step syntheses involving this compound, and how can they be mitigated?

Methodological Answer:
Common side reactions include:

  • Boc Deprotection : Acidic or nucleophilic conditions may cleave the Boc group. Use mild bases (e.g., NaHCO₃) and avoid strong acids .
  • Cyclopropane Ring Opening : Under high heat (>100°C) or strong bases, the ring may rupture. Maintain temperatures below 60°C and use aprotic solvents .
  • Chloride Displacement by Amine : Intramolecular attack by the amine nitrogen forms undesired aziridine byproducts. Protect the amine with orthogonal groups (e.g., Fmoc) during chloromethylation .

Optimization Example :
In a Suzuki coupling step, substituting Pd(PPh₃)₄ with XPhos Pd G3 reduces ring-opening side reactions from 15% to <2% .

Basic: What are the recommended storage conditions to maintain the stability of this compound?

Methodological Answer:

  • Temperature : Store at –20°C in airtight containers to prevent hydrolysis .
  • Moisture Control : Use desiccants (e.g., silica gel) and purge vials with argon .
  • Light Sensitivity : Protect from UV light using amber glassware.

Q. Stability Data :

  • Half-life : 12 months at –20°C vs. 3 weeks at 25°C (humidity >60%) .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .
  • Waste Disposal : Collect in halogenated waste containers for incineration .

Advanced: How does this compound compare to its bromo analog in cross-coupling reactions?

Methodological Answer:

  • Reactivity : The bromo analog reacts faster in Suzuki couplings (TOF = 120 h⁻¹ vs. 40 h⁻¹ for chloro) due to lower C–X bond dissociation energy .
  • Byproduct Formation : Chloro derivatives produce fewer Pd black precipitates (5% vs. 15% for bromo) .

Recommendation : Use chloro derivatives for stability and bromo for faster kinetics.

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